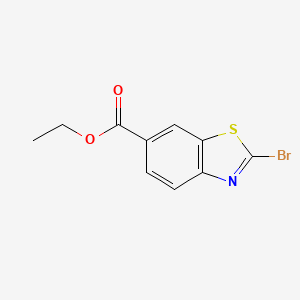

Ethyl 2-bromo-6-benzothiazolecarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-bromo-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZQKEZCRZNJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476869 | |

| Record name | Ethyl 2-bromo-6-benzothiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99073-88-8 | |

| Record name | Ethyl 2-bromo-6-benzothiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Route Overview

The synthesis of Ethyl 2-bromo-6-benzothiazolecarboxylate typically involves:

- Formation of 2-amino-6-ethoxycarbonylbenzothiazole as a key intermediate.

- Bromination at the 2-position of the benzothiazole ring.

- Subsequent purification steps to isolate the target compound.

This process often employs copper(II) bromide as a brominating agent in acetonitrile with tert-butyl nitrite as a catalyst or initiator under controlled temperature conditions.

Stepwise Preparation Method

| Step | Description | Reagents and Conditions | Yield and Notes |

|---|---|---|---|

| Step 1: Synthesis of 2-amino-6-ethoxycarbonylbenzothiazole | Reaction of 2-aminobenzothiazole derivatives with ethyl ester groups | Starting from 2-amino-1,3-benzothiazole-6-carboxylate (1.0 g, 4.5 mmol), stirred at room temperature for 2 hours | Intermediate for bromination step |

| Step 2: Bromination to form 2-bromo-6-ethoxycarbonylbenzothiazole | Bromination using copper(II) bromide and tert-butyl nitrite in anhydrous acetonitrile | Copper(II) bromide (2.70 g, 12.09 mmol), tert-butyl nitrite (1.8 mL, 15.13 mmol), acetonitrile (50 mL), cooled to 0-5°C, stirred 2 hours at room temperature | Crude product isolated as orange-tan solid, 1.90 g, 6.64 mmol |

| Step 3: Conversion to this compound | Treatment with potassium hydrogen sulfide in absolute ethanol under nitrogen atmosphere, heated at 80°C | Potassium hydrogen sulfide (0.96 g, 13.3 mmol), ethanol (35 mL), 80°C for 20-30 minutes, acidified with 1N HCl, extracted with ethyl acetate | Final product as pale tan powder, 1.14 g isolated |

Detailed Reaction Conditions and Mechanism Insights

Bromination (Step 2): The bromination of 2-amino-6-ethoxycarbonylbenzothiazole proceeds via a diazotization reaction mediated by tert-butyl nitrite, generating a diazonium intermediate which undergoes copper(II) bromide-promoted substitution to introduce bromine at the 2-position of the benzothiazole ring.

Thiolation (Step 3): The crude 2-bromo-6-ethoxycarbonylbenzothiazole is treated with potassium hydrogen sulfide under nitrogen to form the corresponding 2-mercaptobenzothiazole intermediate, which upon acidification and extraction yields the desired this compound.

Analytical Data Supporting Preparation

-

For 2-bromo-6-ethoxycarbonylbenzothiazole:

For 6-ethoxycarbonyl-2-mercaptobenzothiazole:

Physical State: The final product is typically isolated as a pale tan powder, indicating purity suitable for further synthetic applications.

Comparative Table of Reaction Parameters

| Parameter | Step 2: Bromination | Step 3: Thiolation |

|---|---|---|

| Reagents | Copper(II) bromide, tert-butyl nitrite | Potassium hydrogen sulfide |

| Solvent | Anhydrous acetonitrile | Absolute ethanol |

| Temperature | 0-5°C initially, then room temperature | 80°C |

| Atmosphere | Nitrogen purged | Nitrogen atmosphere |

| Reaction Time | 2 hours | 20-30 minutes |

| Workup | Extraction with ether, washing, drying | Acidification with HCl, extraction with ethyl acetate |

| Yield | Moderate to good (approx. stoichiometric) | Moderate (1.14 g from 1.90 g intermediate) |

Additional Notes from Literature

Alternative synthetic approaches involve starting from substituted anilines and potassium thiocyanate with bromine in acetic acid to form benzothiazole intermediates, which can then be functionalized to ethyl esters and brominated.

The use of copper-catalyzed electrophilic amination and C-H activation has been reported in related benzothiazole derivatives, but the classical diazotization and bromination remain the standard for this compound preparation.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-bromo-6-benzothiazolecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an ethyl 2-amino-6-benzothiazolecarboxylate derivative, while oxidation can produce an ethyl 2-bromo-6-benzothiazolecarboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-bromo-6-benzothiazolecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of ethyl 2-bromo-6-benzothiazolecarboxylate involves its interaction with specific molecular targets. The bromine atom and the benzothiazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-bromo-6-benzothiazolecarboxylate can be compared with other benzothiazole derivatives, such as:

Ethyl benzothiazole-2-carboxylate: Lacks the bromine atom, which affects its reactivity and biological activity.

2-Bromobenzothiazole: Similar structure but without the ethyl ester group, leading to different chemical properties and applications.

Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Ethyl 2-bromo-6-benzothiazolecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8BrNO2S

- Molecular Weight : 286.15 g/mol

- Chemical Structure : The compound features a benzothiazole ring system with a bromine atom and an ethyl ester functional group, which are critical for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Compounds containing benzothiazole moieties often exhibit interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activities. The presence of the bromine atom may enhance lipophilicity, thus improving membrane permeability and bioavailability.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Compounds similar to this compound have shown antimicrobial properties against various pathogens. Studies suggest that the benzothiazole scaffold is integral in conferring these properties due to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

- Anticancer Activity : The compound's structural similarity to other bioactive molecules has prompted investigations into its anticancer potential. Benzothiazoles have been reported to exhibit cytotoxic effects on different cancer cell lines, suggesting that this compound may also possess similar properties .

- Anti-inflammatory Effects : Some studies indicate that benzothiazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Research Findings and Case Studies

A review of the literature reveals several studies focused on the biological activity of benzothiazole derivatives, including this compound:

- Antimicrobial Studies : Research conducted by Marques et al. (2013) demonstrated that benzothiazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents at the C-2 position in influencing bioactivity .

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of various benzothiazoles on cancer cell lines found that compounds similar to this compound displayed IC50 values indicating potent anticancer activity. The presence of bromine was noted as a favorable factor for enhancing cytotoxic effects .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzothiazoles revealed that modifications at specific positions significantly alter their biological activities. For instance, the introduction of halogens (like bromine) at the C-2 position has been associated with increased potency against certain cancer types .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Methyl 2-bromobenzo[d]thiazole-6-carboxylate | 1024583-33-2 | 0.89 | Different position of bromine and carboxylate group |

| This compound | 99073-88-8 | 0.88 | Ethyl instead of methyl; different solubility |

| Methyl 4-methylbenzo[d]thiazole-6-carboxylate | 1190320-40-1 | 0.86 | Methyl substitution at a different position |

This table illustrates how this compound compares with similar compounds, highlighting its unique structural features that may contribute to its distinct biological activities.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.